(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Description
6β-Naltrexol-d4 is a deuterated analog of 6β-naltrexol, a major metabolite of the opioid antagonist naltrexone. Structurally, it is characterized by the substitution of four hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in analytical chemistry . The parent compound, 6β-naltrexol, is a neutral opioid antagonist with high affinity for μ-opioid receptors (Ki = 94 pM) but reduced inverse agonist activity compared to naltrexone, making it a candidate for treating opioid dependence with fewer withdrawal effects .
Properties
CAS No. |
1279034-32-0 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i1D2,2D2 |
InChI Key |
JLVNEHKORQFVQJ-YQXSLOMVSA-N |
Isomeric SMILES |
[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to naltrexone.
Reduction: Formation from naltrexone.
Substitution: Introduction of deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Deuterated reagents and solvents are employed.
Major Products:
Oxidation: Naltrexone.
Reduction: 6b-Naltrexol.
Substitution: 6b-Naltrexol-d4.
Scientific Research Applications
6b-Naltrexol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in NMR spectroscopy.
Biology: Employed in studies involving opioid receptors to understand their function and interaction with various ligands.
Industry: Utilized in the development of new pharmaceuticals and in forensic toxicology.
Mechanism of Action
6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .
Comparison with Similar Compounds
Molecular Properties
- Chemical Formula: C20H21D4NO4 (deuterated form) .
- Molecular Weight: 346.4 g/mol (vs. 343.42 g/mol for non-deuterated 6β-naltrexol) .
- CAS Number: 49625-89-0 (non-deuterated); 1279034-32-0 (deuterated variants) .
Comparison with Structurally Similar Compounds
Naltrexone
Naltrexone is the parent compound of 6β-naltrexol and a potent μ-opioid receptor antagonist with inverse agonist activity.
Key Findings :
6α-Naltrexol
6α-Naltrexol is a stereoisomer of 6β-naltrexol, differing in the hydroxyl group orientation at the C6 position.
| Property | 6α-Naltrexol | 6β-Naltrexol |
|---|---|---|
| μ-Opioid Affinity | 420 pM | 94 pM |
| In Vivo Potency | Intermediate | Low |
| Metabolic Profile | Minor metabolite | Major metabolite |
Key Findings :
Deuterated Analogs (e.g., 6β-Naltrexol-d3)
Other deuterated variants, such as 6β-naltrexol-d3, serve similar analytical purposes but differ in deuterium substitution patterns.
| Property | 6β-Naltrexol-d3 | 6β-Naltrexol-d4 |
|---|---|---|
| Molecular Formula | C20H22D3NO4 | C20H21D4NO4 |
| Application | LC-MS/MS internal standard | HPLC internal standard |
| Purity | >98% | Qualified per ISO 17034 |
Pharmacokinetic and Analytical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
